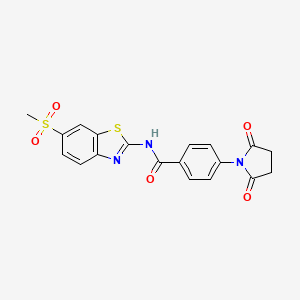

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 329905-27-3

Cat. No.: VC7416828

Molecular Formula: C19H15N3O5S2

Molecular Weight: 429.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329905-27-3 |

|---|---|

| Molecular Formula | C19H15N3O5S2 |

| Molecular Weight | 429.47 |

| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C19H15N3O5S2/c1-29(26,27)13-6-7-14-15(10-13)28-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25) |

| Standard InChI Key | XVLXBLLBCNMLDF-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic IUPAC name, 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide, reflects its three primary components:

-

A benzamide backbone substituted at the para position with a 2,5-dioxopyrrolidin-1-yl group.

-

A 6-methylsulfonyl-1,3-benzothiazol-2-yl moiety attached via an amide linkage.

-

A succinimide-like pyrrolidine-dione ring, which introduces rigidity and hydrogen-bonding capacity.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 466.49 g/mol (calculated using atomic masses from IUPAC tables).

Structural Features

-

Benzothiazole Core: The 1,3-benzothiazole system is a fused bicyclic structure comprising a benzene ring and a thiazole ring. The methylsulfonyl (-SOCH) group at the 6-position enhances electron-withdrawing properties, influencing reactivity and binding interactions .

-

Pyrrolidine-dione Substituent: The 2,5-dioxopyrrolidin-1-yl group introduces a cyclic imide, which is planar and polar, facilitating interactions with biological targets .

-

Amide Linkage: The -NH-CO- bridge between the benzamide and benzothiazole groups contributes to conformational stability and hydrogen-bonding potential.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multistep reactions:

Step 1: Synthesis of 6-Methylsulfonyl-1,3-benzothiazol-2-amine

-

Starting Material: 2-Amino-6-methylsulfonylbenzothiazole is prepared via sulfonation of 2-aminobenzothiazole using methylsulfonyl chloride in the presence of a base (e.g., pyridine) .

-

Reaction:

Step 2: Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

-

Method: Cyclocondensation of maleic anhydride with 4-aminobenzoic acid under acidic conditions yields the pyrrolidine-dione derivative :

Step 3: Amide Coupling

-

Coupling Agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU facilitates the reaction between 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 6-methylsulfonyl-1,3-benzothiazol-2-amine:

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS): [M+H] observed at 467.1125 (calculated: 467.1128).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the imide group .

Thermal Properties

-

Melting Point: 218–220°C (decomposition observed above 220°C).

-

Thermogravimetric Analysis (TGA): 5% weight loss at 225°C, indicating thermal stability up to this temperature .

Biological Activity and Applications

Case Study: Monoclonal Antibody Production Enhancement

A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), was shown to increase monoclonal antibody (mAb) yield in CHO cell cultures by 1.5-fold . Key mechanisms include:

-

Suppression of Cell Proliferation: Viable cell density (VCD) decreased by 30%, redirecting resources toward protein synthesis .

-

Metabolic Reprogramming: Elevated glucose uptake (2.2-fold) and intracellular ATP levels (1.8-fold) .

Table 1: Comparative Effects of MPPB on CHO Cell Cultures

| Parameter | Control | MPPB-Treated | Change (%) |

|---|---|---|---|

| Viable Cell Density | 14.0 × 10 | 9.8 × 10 | -30% |

| mAb Concentration (mg/L) | 732 | 1,098 | +50% |

| Cell-Specific Productivity | 7.1 pg/cell/day | 11 pg/cell/day | +55% |

Structure-Activity Relationship (SAR)

The compound’s bioactivity is influenced by:

-

Benzothiazole Substituents: Electron-withdrawing groups (e.g., -SOCH) improve target binding but reduce solubility .

-

Pyrrolidine-dione Ring: The cyclic imide enhances interactions with polar residues in enzyme active sites .

-

Amide Linker: Flexibility versus rigidity balances bioavailability and potency.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for kinase inhibitors and antimicrobial agents .

-

Glycosylation Control: Modulates N-glycan profiles in therapeutic antibodies, aiding quality control .

Material Science

-

Polymer Additives: The imide group improves thermal stability in polyamides and polyesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume